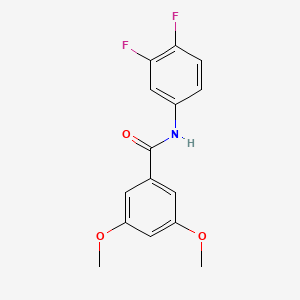

N-(3,4-二氟苯基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves acylation reactions, where an amine reacts with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF). For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in THF (Karabulut et al., 2014). Such methodologies could be adapted for the synthesis of N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. For example, the molecular structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide was elucidated using X-ray diffraction, revealing coplanar aromatic rings and the orientation of the central amide group influenced by hydrogen bonds (Hehir & Gallagher, 2023).

科学研究应用

多晶型发现和力学性能

对类似化合物多晶型的研究,例如 N-(3,5-二氟苯基)-2,4-二氟苯甲酰胺,显示了固态中短线性 C-H⋅⋅⋅F 分子间相互作用的重要性。通过差示扫描量热法调节这些多晶型的形成的能力突出了它们在设计具有特定热和机械性能的材料中的潜力 (Mondal 等人,2017)。

新型聚酰亚胺的合成和表征

由相关化合物合成的某些新型芳香族聚酰亚胺表现出改善的溶解性和热稳定性。这些材料表现出广泛的降解温度和玻璃化转变温度,表明在高性能聚合物和涂料中的应用 (Butt 等人,2005)。

理解分子聚集

涉及二氟苯基苯甲酰胺的异构体网格的研究揭示了氟在聚集和复杂的 C-F/C-H 无序中的作用。这项研究有助于更好地理解分子相互作用和聚集,这对于设计具有定制化特性的药物和材料至关重要 (Mocilac 等人,2016)。

分子结构建模

通过 X 射线衍射和 DFT 计算对类似化合物的结构确定揭示了分子间相互作用对分子几何形状的影响。这些知识对于设计和合成具有所需物理和化学性质的分子至关重要 (Karabulut 等人,2014)。

肿瘤增殖成像

放射性标记的苯甲酰胺类似物,包括与 N-(3,4-二氟苯基)-3,5-二甲氧基苯甲酰胺结构相关的化合物,已被开发用于 PET 肿瘤增殖成像。这些化合物显示出评估实体瘤增殖状态的前景,突出了它们在诊断和治疗应用中的潜力 (Dehdashti 等人,2013)。

作用机制

Target of Action

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide, also known as Oprea1_311136, is a compound that primarily targets Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are one of the fastest-growing fungicide categories for plant protection .

Mode of Action

The compound interacts with its targets by inhibiting the activity of SDHIs . This interaction results in changes in the biochemical pathways of the target organisms, leading to their inhibition .

Biochemical Pathways

The affected biochemical pathway is the succinate dehydrogenase pathway . The inhibition of this pathway leads to the disruption of the energy production in the target organisms, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that the compound has a rapid absorption and formation of its main active metabolite . The peak plasma concentration and area under the plasma concentration-time curve increase in an apparently dose-proportional manner, indicating linear pharmacokinetics . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide’s action include changes in the structure of mycelia and cell membrane . It can increase both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes lead to the inhibition of the growth and proliferation of the target organisms .

属性

IUPAC Name |

N-(3,4-difluorophenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-10-3-4-13(16)14(17)7-10/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYLWCHMYUOWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)